molecular formula C15H11ClN2OS B2579528 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole CAS No. 28923-54-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2579528
CAS No.: 28923-54-8
M. Wt: 302.78
InChI Key: KYDSYDMPKWFTEA-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like tyrosine kinases .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to inhibit specific enzymes, such as tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation.

Biochemical Pathways

Based on the potential inhibition of tyrosine kinases , it can be inferred that this compound might influence pathways related to cell growth and differentiation.

Pharmacokinetics

Similar compounds have been synthesized and their in silico adme and physicochemical properties have been calculated using software like swissadme .

Result of Action

Based on the potential inhibition of tyrosine kinases , it can be inferred that this compound might influence cell growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base . The process can be summarized as follows:

    Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.

    Nucleophilic Alkylation: The oxadiazole ring undergoes nucleophilic alkylation with 2-chlorobenzyl chloride to introduce the 2-chlorophenylmethyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-13-9-5-4-8-12(13)10-20-15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDSYDMPKWFTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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